molecular formula C15H14F3NO4 B2851275 Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate CAS No. 1808781-87-4

Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate

Cat. No. B2851275
CAS RN: 1808781-87-4
M. Wt: 329.275
InChI Key: UGTCDXWVRKEAMS-UHFFFAOYSA-N
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Description

Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond.

Mechanism of Action

The mechanism of action of methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, such as enzymes or receptors, and modulating their activity. The exact target(s) and mechanism(s) of action are the subject of ongoing research.
Biochemical and Physiological Effects:
Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and to modulate the activity of certain enzymes. However, further research is needed to fully elucidate its effects and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate in lab experiments is its versatility as a building block for the synthesis of more complex molecules. It also has potential applications in various fields, as discussed above. However, one limitation is its relatively low solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use in the fabrication of organic electronic devices. Research in this area could lead to the development of more efficient and cost-effective devices. Additionally, further studies are needed to explore its potential as a building block for the synthesis of more complex molecules and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate involves the reaction of 3-(but-2-yn-1-ylamino)benzoic acid with methyl 3-bromo-3-[4-(trifluoromethoxy)phenyl]propanoate in the presence of a suitable base. The reaction yields the desired product, which can be purified by column chromatography or recrystallization.

Scientific Research Applications

Methyl 3-(but-2-ynamido)-3-[4-(trifluoromethoxy)phenyl]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential inhibitor of cancer cell growth and as an anti-inflammatory agent. In materials science, it has been studied for its potential use in the fabrication of organic electronic devices. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules.

properties

IUPAC Name

methyl 3-(but-2-ynoylamino)-3-[4-(trifluoromethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-3-4-13(20)19-12(9-14(21)22-2)10-5-7-11(8-6-10)23-15(16,17)18/h5-8,12H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTCDXWVRKEAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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